(3,3,3-Trifluoropropyl)hydrazine dihydrochloride
Overview
Description
(3,3,3-Trifluoropropyl)hydrazine dihydrochloride is a useful research compound. Its molecular formula is C3H9Cl2F3N2 and its molecular weight is 201.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
(3,3,3-Trifluoropropyl)hydrazine dihydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
This compound is a hydrazine derivative characterized by the presence of a trifluoropropyl group. Its chemical structure can be denoted as follows:
- Molecular Formula : C₃H₇F₃N₂·2HCl
- CAS Number : 53839792
This compound's unique trifluoromethyl group contributes to its lipophilicity and potential interactions with biological targets.
Hydrazines, including this compound, are known to exhibit various biological activities through several mechanisms:
- Inhibition of Enzymatic Activity : Hydrazine derivatives have been shown to act as inhibitors of various enzymes, including histone deacetylases (HDACs). For instance, studies have indicated that hydrazide-based compounds can inhibit class I HDACs with nanomolar potency, leading to apoptosis in cancer cells .
- Anticancer Activity : The compound has been investigated for its anticancer properties. Research indicates that hydrazine derivatives can induce cell cycle arrest and apoptosis in cancer cell lines by modulating key signaling pathways .
- Oxidative Stress Induction : Some studies suggest that the cytotoxicity of hydrazines may be linked to oxidative stress mechanisms, which can lead to cellular damage and death .
Table 1: Biological Activity Summary
Study | Target | IC50 (μM) | Mechanism |
---|---|---|---|
Plk1 | 4.4 | Enzyme Inhibition | |
HDAC | <0.1 | Apoptosis Induction | |
Various Cancer Cell Lines | Varies (up to 243 μM) | Cell Cycle Arrest |
Case Studies
- Anticancer Studies : A study examined the effects of various hydrazine derivatives on cancer cell lines. It was found that this compound exhibited significant cytotoxicity against leukemia cells while sparing normal cells. The mechanism was attributed to selective inhibition of HDACs and subsequent induction of apoptosis .
- Structural Optimization : Research focusing on the structural optimization of hydrazine derivatives revealed that modifications in the substituent groups significantly impacted their biological activity. The incorporation of trifluoromethyl groups enhanced lipophilicity and cellular uptake, leading to improved efficacy against specific cancer types .
Properties
IUPAC Name |
3,3,3-trifluoropropylhydrazine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7F3N2.2ClH/c4-3(5,6)1-2-8-7;;/h8H,1-2,7H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYHLBAMZRLASKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNN)C(F)(F)F.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9Cl2F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1446322-01-5 | |
Record name | (3,3,3-trifluoropropyl)hydrazine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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